Cyclopropyl(2,3,6-trifluorophenyl)methanamine
Overview
Description
Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3,6-trifluorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,3,6-trifluorophenyl)methanamine typically involves the use of cyclopropylamine and 2,3,6-trifluorobenzaldehyde as starting materials. The reaction proceeds through a reductive amination process, where the aldehyde group of 2,3,6-trifluorobenzaldehyde reacts with cyclopropylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control over reaction conditions, leading to consistent product quality. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step, and purification is typically achieved through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,3,6-trifluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), potassium fluoride (KF)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Cyclopropyl(2,3,6-trifluorophenyl)methanamine has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,3,6-trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and reactivity, enabling it to form stable complexes with target molecules . The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (s)-Cyclopropyl(2,3,4-trifluorophenyl)methanamine
- Cyclopropyl(2,3,5-trifluorophenyl)methanamine
- Cyclopropyl(2,4,6-trifluorophenyl)methanamine
Uniqueness
Cyclopropyl(2,3,6-trifluorophenyl)methanamine is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The 2,3,6-trifluorophenyl substitution pattern provides distinct electronic and steric properties compared to other trifluorophenyl isomers, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
cyclopropyl-(2,3,6-trifluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-6-3-4-7(12)9(13)8(6)10(14)5-1-2-5/h3-5,10H,1-2,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYXOQXTAMUCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.